molecular formula C22H17NO5 B4410769 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate

3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate

Cat. No. B4410769
M. Wt: 375.4 g/mol
InChI Key: MLLFJZNWKIXKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate, also known as MDA-7/IL-24, is a protein that has been identified as a potential cancer therapy agent. It was first discovered in 2001 by researchers at the National Cancer Institute (NCI) in the United States. Since then, it has been the subject of numerous studies, and its potential as a cancer treatment has been widely explored.

Mechanism of Action

The exact mechanism of action of 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate/IL-24 is not fully understood, but it is believed to involve several different pathways. One of the key mechanisms is the activation of the JAK/STAT signaling pathway, which plays a critical role in regulating cell growth and survival. This compound/IL-24 has also been shown to induce the expression of several pro-apoptotic genes, which can trigger the death of cancer cells.
Biochemical and Physiological Effects:
This compound/IL-24 has a number of biochemical and physiological effects on cancer cells. It can inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to enhance the immune response to cancer cells, which may contribute to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate/IL-24 in lab experiments is its specificity for cancer cells. Unlike many other cancer therapies, which can also damage normal cells, this compound/IL-24 appears to be selective for cancer cells, leaving normal cells unaffected. However, one of the limitations of using this compound/IL-24 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for research on 3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate/IL-24. One area of focus is the development of novel delivery methods, such as nanoparticles or viral vectors, which could enhance the efficacy of this compound/IL-24 as a cancer therapy. Another area of focus is the identification of biomarkers that could predict which patients are likely to respond to this compound/IL-24 treatment. Finally, there is ongoing research into the use of this compound/IL-24 in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects.

Scientific Research Applications

3-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate/IL-24 has been the subject of extensive scientific research, particularly in the field of cancer therapy. Studies have shown that this compound/IL-24 has potent anti-tumor effects in a variety of cancer cell lines, including melanoma, breast cancer, and lung cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected.

properties

IUPAC Name

[3-[(2-methoxydibenzofuran-3-yl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-13(24)27-15-7-5-6-14(10-15)22(25)23-18-12-20-17(11-21(18)26-2)16-8-3-4-9-19(16)28-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLFJZNWKIXKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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